3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a suitable catalyst.
Attachment of the Isopropylthio Group: The isopropylthio group can be introduced through a nucleophilic substitution reaction using isopropylthiol and an appropriate leaving group.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine), and organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
- 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide
- 3-(propylthio)-N-(4-phenylthiazol-2-yl)benzamide
Uniqueness
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is unique due to the presence of the isopropylthio group, which can impart distinct physicochemical properties such as lipophilicity, steric hindrance, and electronic effects. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-6-9-15(11-16)18(22)21-19-20-17(12-23-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVDJJVUNHLAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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